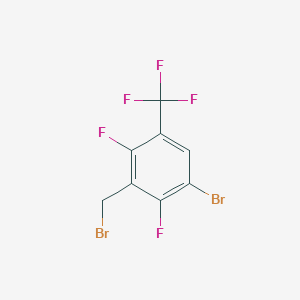
Sodium 3-(furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic acid moiety, with the sodium salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(furan-2-yl)acrylate typically involves the reaction of furan-2-carboxaldehyde with malonic acid in the presence of a base, such as piperidinium acetate. This reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield 3-(furan-2-yl)acrylic acid. The final step involves neutralizing the acrylic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of heterogeneous catalysts to facilitate the reaction under milder conditions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The double bond in the acrylic moiety can be reduced to form the corresponding saturated compound.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Saturated 3-(furan-2-yl)propanoic acid.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
Sodium 3-(furan-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various furan derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and biodegradability
Mécanisme D'action
The mechanism of action of sodium 3-(furan-2-yl)acrylate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The furan ring’s electron-rich nature allows it to participate in redox reactions, thereby protecting cells from damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: A precursor in the synthesis of sodium 3-(furan-2-yl)acrylate.
3-(furan-2-yl)propanoic acid: A reduced form of the compound.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Uniqueness: this compound stands out due to its combination of the furan ring and acrylic acid moiety, which imparts unique chemical reactivity and biological activity. Its sodium salt form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts .
Propriétés
Formule moléculaire |
C7H5NaO3 |
|---|---|
Poids moléculaire |
160.10 g/mol |
Nom IUPAC |
sodium;(E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.Na/c8-7(9)4-3-6-2-1-5-10-6;/h1-5H,(H,8,9);/q;+1/p-1/b4-3+; |
Clé InChI |
VJVJVESAJOWFGG-BJILWQEISA-M |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)[O-].[Na+] |
SMILES canonique |
C1=COC(=C1)C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


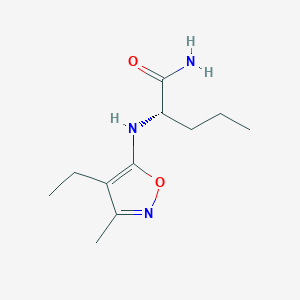
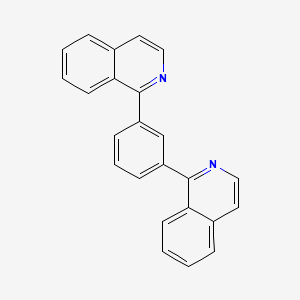
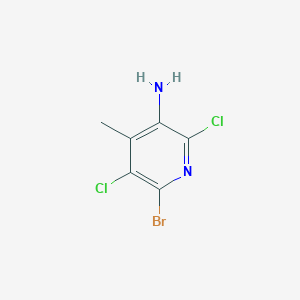
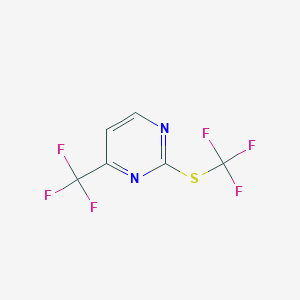
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
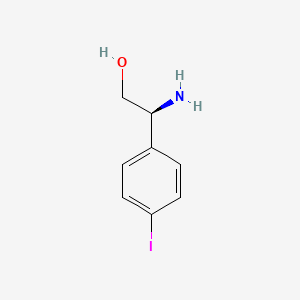
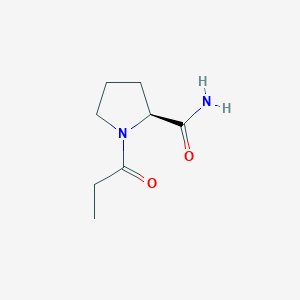
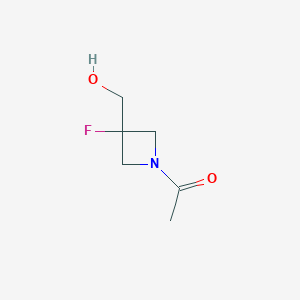

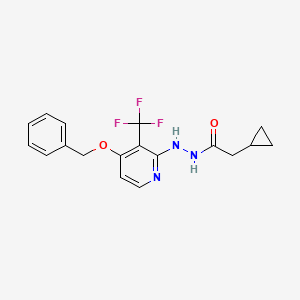
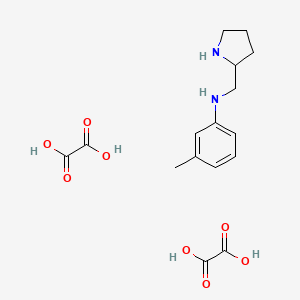
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
